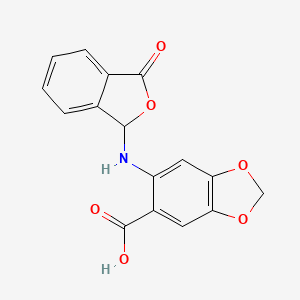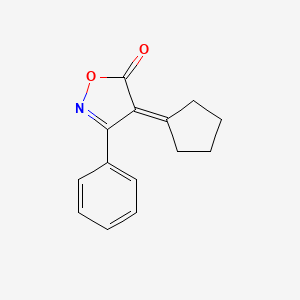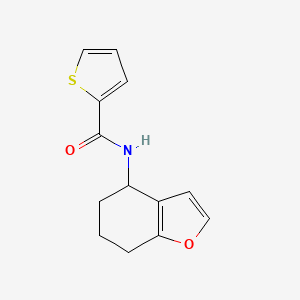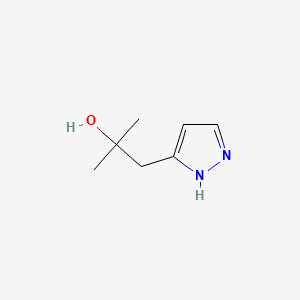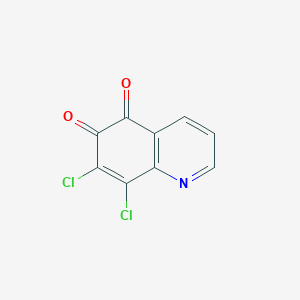![molecular formula C18H17NO4 B12891466 4-[(2,4-Dimethoxyphenyl)methyl]-2-phenyl-1,3-oxazol-5(4H)-one CAS No. 142050-45-1](/img/structure/B12891466.png)
4-[(2,4-Dimethoxyphenyl)methyl]-2-phenyl-1,3-oxazol-5(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2,4-Dimethoxybenzyl)-2-phenyloxazol-5(4H)-one is a complex organic compound that belongs to the class of oxazoles This compound is characterized by the presence of a benzyl group substituted with two methoxy groups at the 2 and 4 positions, attached to an oxazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4-Dimethoxybenzyl)-2-phenyloxazol-5(4H)-one typically involves multiple steps. One common method involves the reaction of 2,4-dimethoxybenzylamine with a suitable oxazole precursor under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like trifluoroacetic acid to facilitate the formation of the oxazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and consistency of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
4-(2,4-Dimethoxybenzyl)-2-phenyloxazol-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxazole derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced oxazole products.
Substitution: The methoxy groups can be substituted with other functional groups using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogens (e.g., bromine) or alkylating agents (e.g., methyl iodide) in the presence of a base.
Major Products Formed
Oxidation: Oxazole derivatives with additional oxygen-containing functional groups.
Reduction: Reduced oxazole compounds with hydrogenated rings.
Substitution: Substituted oxazole compounds with various functional groups replacing the methoxy groups.
Applications De Recherche Scientifique
4-(2,4-Dimethoxybenzyl)-2-phenyloxazol-5(4H)-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-(2,4-Dimethoxybenzyl)-2-phenyloxazol-5(4H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The methoxy groups and the oxazole ring play crucial roles in the binding affinity and specificity of the compound. The exact pathways involved depend on the specific application and target .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Dimethoxybenzyl alcohol: Shares the 2,4-dimethoxybenzyl group but lacks the oxazole ring.
2,4-Dimethoxybenzaldehyde: Contains the 2,4-dimethoxybenzyl group with an aldehyde functional group instead of the oxazole ring.
4-Methoxybenzyl alcohol: Similar structure but with only one methoxy group at the 4 position.
Uniqueness
4-(2,4-Dimethoxybenzyl)-2-phenyloxazol-5(4H)-one is unique due to the presence of both the 2,4-dimethoxybenzyl group and the oxazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
142050-45-1 |
|---|---|
Formule moléculaire |
C18H17NO4 |
Poids moléculaire |
311.3 g/mol |
Nom IUPAC |
4-[(2,4-dimethoxyphenyl)methyl]-2-phenyl-4H-1,3-oxazol-5-one |
InChI |
InChI=1S/C18H17NO4/c1-21-14-9-8-13(16(11-14)22-2)10-15-18(20)23-17(19-15)12-6-4-3-5-7-12/h3-9,11,15H,10H2,1-2H3 |
Clé InChI |
RIPPMPOWMSNFBU-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C=C1)CC2C(=O)OC(=N2)C3=CC=CC=C3)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Carbamic acid, [2-(heptyloxy)phenyl]-, 3-(1-pyrrolidinyl)propyl ester](/img/structure/B12891389.png)
![6-Methoxybenzo[c]isoxazol-3-amine](/img/structure/B12891404.png)

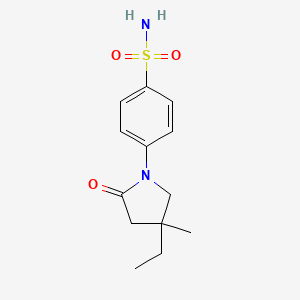
![Methyl 3-ethylpyrrolo[2,1-b]thiazole-2-carboxylate](/img/structure/B12891421.png)
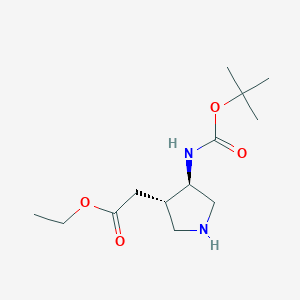
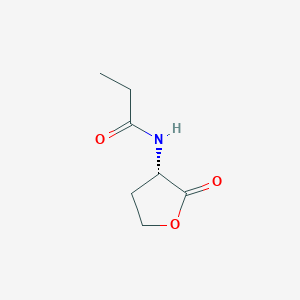
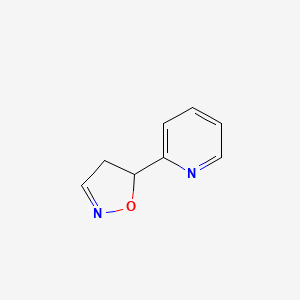
![(3E)-3-[(1-ethyl-3,4-dihydro-2H-quinolin-6-yl)methylidene]chromen-4-one](/img/structure/B12891441.png)
